

Physical and chemical properties of 5-Phenyl-3,4-dihydro-2H-pyrrole

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Compound of Interest

Compound Name: 5-Phenyl-3,4-dihydro-2H-pyrrole

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An In-depth Technical Guide to 5-Phenyl-3,4-dihydro-2H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Phenyl-3,4-dihydro-2H-pyrrole, also known as 2-phenyl-1-pyrroline, is a heterocyclic organic compound that has garnered interest in synthetic and medicinal chemistry. Its structure, featuring a dihydropyrrole ring fused to a phenyl group, provides a versatile scaffold for the development of novel pharmaceuticals and agrochemicals.^[1] The pyrrole nucleus and its derivatives are prominent in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and antiviral activities.^{[2][3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **5-Phenyl-3,4-dihydro-2H-pyrrole**, detailed experimental protocols for its synthesis and characterization, and a discussion of its reactivity and potential applications.

Core Physical and Chemical Properties

5-Phenyl-3,4-dihydro-2H-pyrrole typically appears as a pale yellow to light brown solid.^[1] It possesses a planar molecular conformation, a structural feature that has been confirmed by X-ray diffraction studies.^[5] The compound is generally soluble in organic solvents such as ethanol and dichloromethane, with limited solubility in water.^[1]

Quantitative Data Summary

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₁ N	[6][7]
Molecular Weight	145.20 g/mol	[8]
Melting Point	44-45 °C	[9][10]
Boiling Point	244.7 °C at 760 mmHg	[9][10]
Density	1.12 g/cm ³	[10]
Refractive Index	1.611	[9][10]
XLogP3	1.7	[11]

Experimental Protocols

Synthesis of 5-Phenyl-3,4-dihydro-2H-pyrrole

A common route for the synthesis of 2-aryl-1-pyrrolines involves the acid-catalyzed cyclization of N-substituted γ -ketoamides. The following protocol is adapted from the synthesis of the analogous 5-(4-Chlorophenyl)-3,4-dihydro-2H-pyrrole and can be applied with appropriate modifications for the synthesis of the title compound by using benzoyl-containing starting materials.[12]

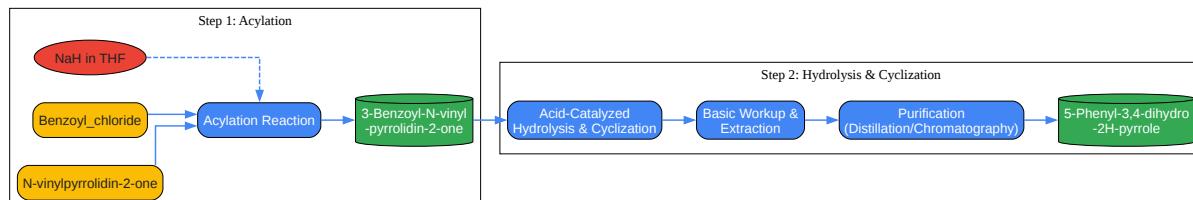
Step 1: Acylation of N-vinylpyrrolidin-2-one

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of N-vinylpyrrolidin-2-one (1.0 equivalent) in anhydrous THF to the suspension.
- Stir the mixture at 0 °C for 30 minutes.

- Add a solution of benzoyl chloride (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12 hours.
- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, 3-benzoyl-N-vinylpyrrolidin-2-one.

Step 2: Acid-Catalyzed Hydrolysis and Cyclization

- To a round-bottom flask containing the crude 3-benzoyl-N-vinylpyrrolidin-2-one, add a 6M aqueous solution of hydrochloric acid and ethanol.[\[13\]](#)
- Heat the reaction mixture to reflux and maintain for 20 hours.[\[13\]](#)
- Cool the solution to room temperature and filter through a plug of glass wool.
- Neutralize the filtrate to a pH of approximately 12 by the addition of a 50% aqueous sodium hydroxide solution at 0 °C.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by vacuum distillation or silica gel column chromatography to obtain **5-Phenyl-3,4-dihydro-2H-pyrrole**.

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Caption: Synthetic workflow for **5-Phenyl-3,4-dihydro-2H-pyrrole**.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the phenyl and dihydropyrrole protons. The aromatic protons will appear in the downfield region (typically δ 7.2-7.9 ppm). The aliphatic protons of the dihydropyrrole ring will appear as multiplets in the upfield region. For a similar compound, 5-(3-Chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole, the dihydropyrrole protons appear as multiplets between δ 1.94 and 3.15 ppm, and a triplet at δ 5.33 ppm for the C=N-CH proton.[13]
- ¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the ipso-carbon of the phenyl ring appearing at a distinct chemical shift. The carbons of the dihydropyrrole ring will also have characteristic signals, including the C=N carbon in the downfield region.

Infrared (IR) Spectroscopy:

The IR spectrum of **5-Phenyl-3,4-dihydro-2H-pyrrole** is expected to exhibit the following characteristic absorption bands:

- C-H stretching (aromatic): Around $3100\text{-}3000\text{ cm}^{-1}$ [\[14\]](#)
- C-H stretching (aliphatic): Below 3000 cm^{-1} [\[14\]](#)
- C=N stretching (imine): Around $1650\text{-}1550\text{ cm}^{-1}$
- C=C stretching (aromatic): In the regions of $1600\text{-}1585\text{ cm}^{-1}$ and $1500\text{-}1400\text{ cm}^{-1}$ [\[14\]](#)
- C-H bending (aromatic): Bands in the fingerprint region, which can provide information about the substitution pattern of the phenyl ring.

Mass Spectrometry (MS):

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound ($m/z = 145.20$). Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications

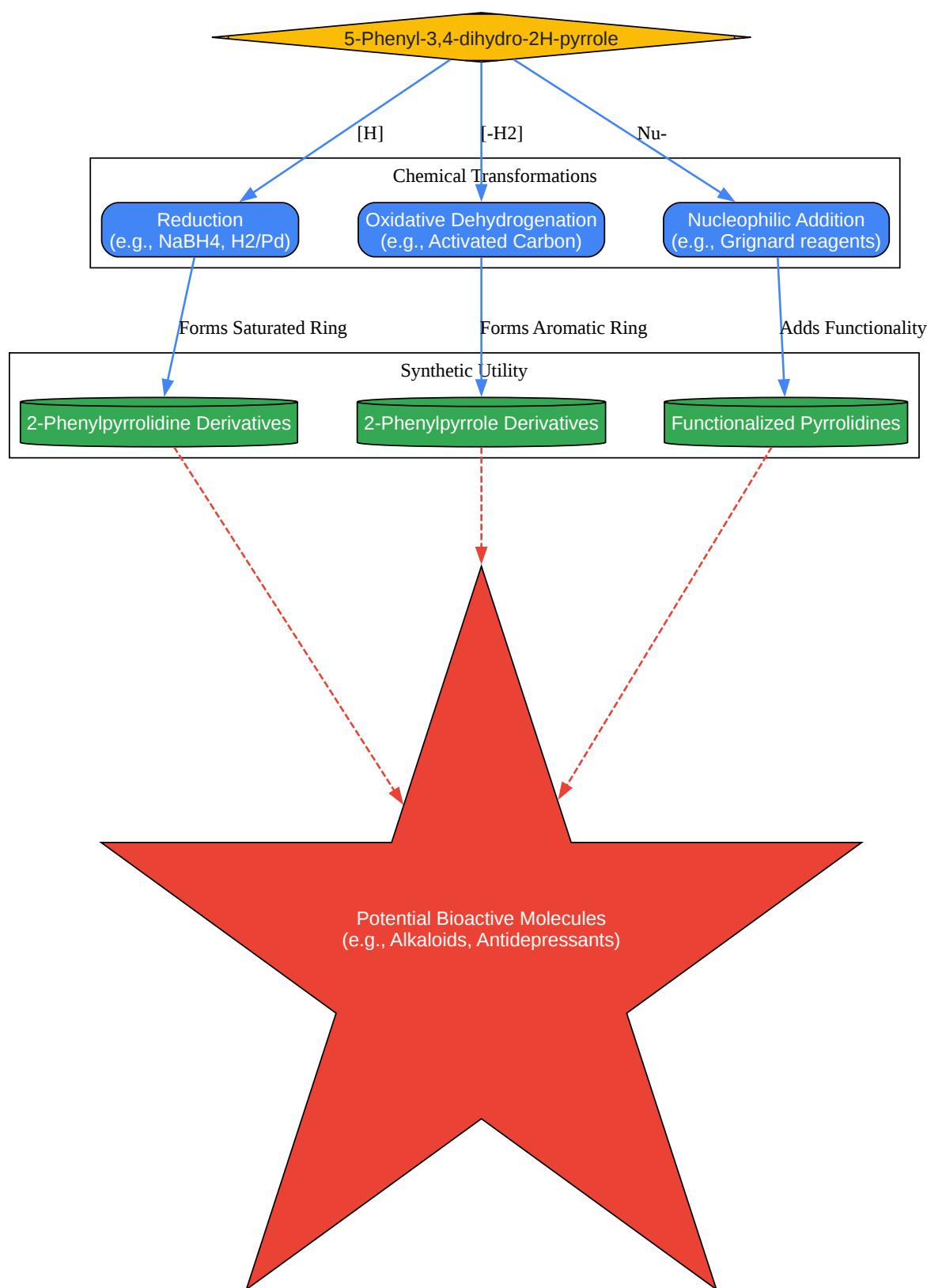
5-Phenyl-3,4-dihydro-2H-pyrrole, as a 2-aryl-1-pyrroline, is a valuable intermediate in organic synthesis. Its reactivity is characterized by the presence of the imine functional group and the dihydropyrrole ring.

Key Reactions:

- Reduction: The imine bond can be readily reduced to form the corresponding 2-phenylpyrrolidine.
- Aromatization: The dihydropyrrole ring can be oxidized to the corresponding aromatic pyrrole. For instance, 2-phenyl-1-pyrroline can be aromatized to 2-phenylpyrrole using activated carbon as a dehydrogenation agent under mild conditions.[\[5\]](#)
- Cycloaddition Reactions: The imine can act as a dipolarophile in cycloaddition reactions.
- Reactions with Nucleophiles: The electrophilic carbon of the imine group can react with various nucleophiles.

The structural motif of **5-Phenyl-3,4-dihydro-2H-pyrrole** is found in various bioactive molecules, including alkaloids and compounds with potential antiviral and antifungal activities.

[5] Derivatives of 2-aryl-1-pyrrolines are important intermediates in the synthesis of pyrroloisoquinoline antidepressants.[12] The metabolic cycle of L-proline, which involves 3,4-dihydro-2H-pyrrole-2-carboxylic acid, plays a crucial role in cancer cell survival and proliferation, suggesting that synthetic analogues could have antiproliferative activity.[15]

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Caption: Reactivity and synthetic utility of **5-Phenyl-3,4-dihydro-2H-pyrrole**.

Conclusion

5-Phenyl-3,4-dihydro-2H-pyrrole is a compound of significant interest due to its versatile chemical reactivity and its role as a precursor to a variety of potentially bioactive molecules. The synthetic routes to this compound are well-established, and its physical and chemical properties provide a solid foundation for its application in research and development. For professionals in drug discovery and medicinal chemistry, the 2-aryl-1-pyrroline scaffold represents a promising starting point for the design and synthesis of novel therapeutic agents. Further investigation into the biological activities of derivatives of **5-Phenyl-3,4-dihydro-2H-pyrrole** is warranted to fully explore their therapeutic potential.

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